molecular formula C33H66O5 B12433483 2-Dodecylhexadecyl-D-xylopyranoside

2-Dodecylhexadecyl-D-xylopyranoside

Cat. No.: B12433483
M. Wt: 542.9 g/mol
InChI Key: GIBJEWCNQVHGAC-NYXGVQKMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecylhexadecyl-D-xylopyranoside typically involves the glycosylation of xylose with a long-chain alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the glycosidic bond. Common solvents used in the synthesis include dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Dodecylhexadecyl-D-xylopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Dodecylhexadecyl-D-xylopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dodecylhexadecyl-D-xylopyranoside involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also bind to glycoproteins and other carbohydrate-containing molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Dodecylhexadecyl-D-glucopyranoside
  • 2-Dodecylhexadecyl-D-galactopyranoside
  • 2-Dodecylhexadecyl-D-mannopyranoside

Uniqueness

2-Dodecylhexadecyl-D-xylopyranoside is unique due to its specific glycosidic linkage and long alkyl chain, which confer distinct surfactant properties. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological molecules .

Properties

Molecular Formula

C33H66O5

Molecular Weight

542.9 g/mol

IUPAC Name

(3R,4S,5R)-2-(2-dodecylhexadecoxy)oxane-3,4,5-triol

InChI

InChI=1S/C33H66O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29(25-23-21-19-17-14-12-10-8-6-4-2)27-37-33-32(36)31(35)30(34)28-38-33/h29-36H,3-28H2,1-2H3/t29?,30-,31+,32-,33?/m1/s1

InChI Key

GIBJEWCNQVHGAC-NYXGVQKMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1C(C(C(CO1)O)O)O

Origin of Product

United States

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